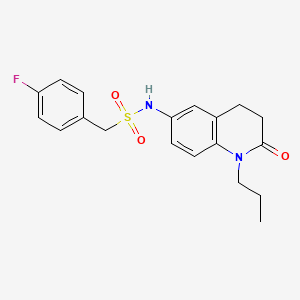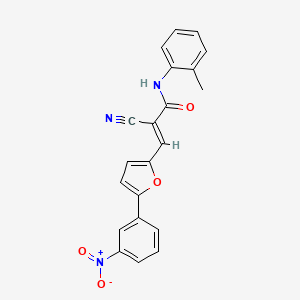
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, also known as CFA, is a compound that has been extensively studied for its potential applications in scientific research. CFA is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-2-cyano-3-(furan-2-yl) acrylamide has been synthesized using green organic chemistry principles. This involves the use of filamentous marine and terrestrial-derived fungi, such as Penicillium citrinum, Trichoderma sp., and Aspergillus sydowii, for ene-reduction to produce (R)-2-cyano-3-(furan-2-yl)propanamide. These processes use microwave radiation and are notable for creating compounds with uncommon CN-bearing stereogenic centers (Jimenez et al., 2019).
Wittig–SNAr Reactions in Kinase Inhibitors Synthesis
The compound has been used in Wittig–SNAr reactions to create intermediates for aurora 2 kinase inhibitors. This synthesis starts from haloaromatic aldehydes, amines, and phosphonium salts, utilizing water as a solvent for high stereoselectivity and yield. The process is environmentally friendly and efficient in forming new C(sp2)–N and C(sp2)–C(sp2) double bonds (Xu et al., 2015).
Corrosion Inhibition
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored for corrosion inhibition properties on copper in nitric acid solutions. Studies employing chemical and electrochemical methods, including electrochemical impedance spectroscopy, show these compounds as effective mixed-type inhibitors, reducing double-layer capacitance and adhering to Langmuir isotherm adsorption (Abu-Rayyan et al., 2022).
Cytotoxic Agents in Cancer Research
Focused libraries of 2-phenylacrylamides, including derivatives of the compound , have been synthesized for use as broad spectrum cytotoxic agents against various cancer cell lines. These compounds have shown to inhibit growth in multiple cancer cell lines, marking them as potential leads for cancer therapy (Tarleton et al., 2013).
SARS Coronavirus Helicase Inhibition
A similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. It showed significant inhibitory effects in ATP hydrolysis and DNA unwinding assays, indicating its potential as an inhibitor against SARS coronavirus (Lee et al., 2017).
Modulation of Nicotinic Acetylcholine Receptors
3-Furan-2-yl-N-p-tolyl-acrylamide has been shown to be a selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like activity in mice. This suggests its potential role in modulating neuronal pathways involved in anxiety and depression (Targowska-Duda et al., 2019).
properties
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-2-3-8-19(14)23-21(25)16(13-22)12-18-9-10-20(28-18)15-6-4-7-17(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQXBRGWLJKTPI-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


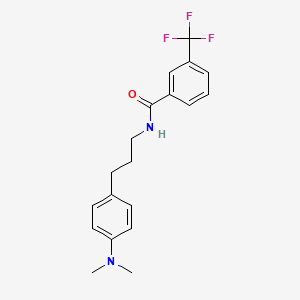
![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)
![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)
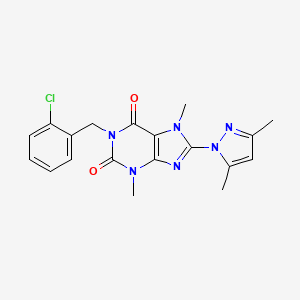
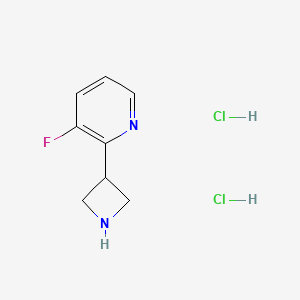

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)
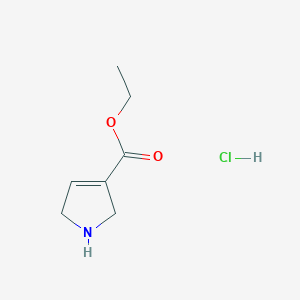
![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
